molecular formula C36H46N7O19P3S B1234196 Naphthyl-2-methylene-succinyl-CoA

Naphthyl-2-methylene-succinyl-CoA

Cat. No. B1234196
M. Wt: 1005.8 g/mol
InChI Key: GZNYDKAZGJZRED-QEVJJUAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthyl-2-methylene-succinyl-CoA is a polyol.

Scientific Research Applications

Enzymatic Pathways in Anaerobic Degradation

  • Anaerobic Degradation of Hydrocarbons : Naphthyl-2-methylene-succinyl-CoA plays a crucial role in the anaerobic degradation of hydrocarbons like 2-methylnaphthalene. This process involves the transformation of 2-methylnaphthalene to 2-naphthoic acid, with naphthyl-2-methylene-succinyl-CoA as a key intermediate. This pathway is significant in environmental bioremediation, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs) under anaerobic conditions (Safinowski & Meckenstock, 2004).

Enzyme Function and Mechanism

  • Enzyme Function in Hydrocarbon Degradation : Enzymes like succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase and naphthyl-2-methyl-succinyl-CoA dehydrogenase are involved in the metabolic pathway that includes naphthyl-2-methylene-succinyl-CoA. These enzymes facilitate the oxidation and activation steps in the anaerobic degradation of hydrocarbons (Safinowski & Meckenstock, 2006).

Genetic and Proteomic Analysis

  • Genomic Insights into Degradation Pathways : Studies combining genomic and proteomic approaches have identified gene clusters and proteins involved in the anaerobic degradation of 2-methylnaphthalene, where naphthyl-2-methylene-succinyl-CoA is a central metabolite. This research provides deeper understanding of the genetic basis of anaerobic hydrocarbon metabolism (Selesi et al., 2009).

Metabolite Analysis in Enrichment Cultures

  • Identification in Sulfate-Reducing Cultures : Research involving sulfate-reducing enrichment cultures has identified naphthyl-2-methylene-succinyl-CoA as a metabolite in the anaerobic degradation of 2-methylnaphthalene. Such studies contribute to our understanding of microbial pathways in environmental contexts (Annweiler et al., 2000).

properties

Product Name

Naphthyl-2-methylene-succinyl-CoA

Molecular Formula

C36H46N7O19P3S

Molecular Weight

1005.8 g/mol

IUPAC Name

(E)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-naphthalen-2-ylbut-3-enoic acid

InChI

InChI=1S/C36H46N7O19P3S/c1-36(2,30(48)33(49)39-10-9-25(44)38-11-12-66-35(50)23(15-26(45)46)14-20-7-8-21-5-3-4-6-22(21)13-20)17-59-65(56,57)62-64(54,55)58-16-24-29(61-63(51,52)53)28(47)34(60-24)43-19-42-27-31(37)40-18-41-32(27)43/h3-8,13-14,18-19,24,28-30,34,47-48H,9-12,15-17H2,1-2H3,(H,38,44)(H,39,49)(H,45,46)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)/b23-14+/t24-,28-,29-,30?,34-/m1/s1

InChI Key

GZNYDKAZGJZRED-QEVJJUAOSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C(=C/C4=CC5=CC=CC=C5C=C4)/CC(=O)O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=CC4=CC5=CC=CC=C5C=C4)CC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=CC4=CC5=CC=CC=C5C=C4)CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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